molecular formula C23H42NO7P B2518177 Arachidonoyl LPA CAS No. 799268-65-8

Arachidonoyl LPA

Cat. No.: B2518177
CAS No.: 799268-65-8
M. Wt: 475.563
InChI Key: MQNJYFKSBIEJTA-PWZWHAFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonoyl lysophosphatidic acid is a bioactive lipid molecule that plays a significant role in various biological processes. It is a derivative of lysophosphatidic acid, where the fatty acid chain is arachidonic acid. This compound is involved in cell signaling and has been studied for its potential therapeutic applications in various fields, including neuroscience and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arachidonoyl lysophosphatidic acid can be synthesized through several methods. One common approach involves the enzymatic hydrolysis of phosphatidic acid to produce lysophosphatidic acid, followed by the acylation of lysophosphatidic acid with arachidonic acid. This process typically requires the use of specific enzymes such as phospholipase A2 and acyltransferases under controlled conditions to ensure the correct placement of the arachidonic acid moiety.

Industrial Production Methods

In an industrial setting, the production of arachidonoyl lysophosphatidic acid may involve large-scale enzymatic reactions using bioreactors. The enzymes used in these reactions are often immobilized on solid supports to enhance their stability and reusability. The reaction conditions, including temperature, pH, and substrate concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Arachidonoyl lysophosphatidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and function within biological systems.

Common Reagents and Conditions

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like metal ions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce arachidonoyl lysophosphatidic acid.

    Substitution: Nucleophilic substitution reactions may involve reagents like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of arachidonoyl lysophosphatidic acid, which can have different biological activities and functions.

Scientific Research Applications

Arachidonoyl lysophosphatidic acid has been extensively studied for its role in various scientific research applications:

    Chemistry: It is used as a model compound to study lipid signaling pathways and enzyme kinetics.

    Biology: It plays a crucial role in cell signaling, influencing processes such as cell proliferation, migration, and survival.

    Medicine: Research has shown its potential in treating neurological disorders, inflammation, and cancer due to its involvement in signaling pathways that regulate these conditions.

    Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.

Mechanism of Action

Arachidonoyl lysophosphatidic acid exerts its effects by binding to specific receptors on the cell surface, such as lysophosphatidic acid receptors. This binding activates various intracellular signaling pathways, including the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways. These pathways regulate numerous cellular processes, including gene expression, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Lysophosphatidic acid: The parent compound of arachidonoyl lysophosphatidic acid, involved in similar signaling pathways but with different fatty acid chains.

    2-Arachidonoylglycerol: Another bioactive lipid involved in endocannabinoid signaling, sharing some functional similarities with arachidonoyl lysophosphatidic acid.

    Anandamide: An endocannabinoid that, like arachidonoyl lysophosphatidic acid, is derived from arachidonic acid and involved in cell signaling.

Uniqueness

Arachidonoyl lysophosphatidic acid is unique due to its specific fatty acid composition, which imparts distinct biological activities and receptor affinities. Its role in both lysophosphatidic acid and endocannabinoid signaling pathways highlights its versatility and importance in various physiological processes.

Properties

IUPAC Name

azanium;[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYFKSBIEJTA-PWZWHAFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidonoyl LPA
Reactant of Route 2
Arachidonoyl LPA
Reactant of Route 3
Arachidonoyl LPA
Reactant of Route 4
Arachidonoyl LPA
Reactant of Route 5
Arachidonoyl LPA
Reactant of Route 6
Reactant of Route 6
Arachidonoyl LPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.